molecular formula C11H7ClN4O B1530499 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-90-1

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1530499
CAS No.: 1331768-90-1
M. Wt: 246.65 g/mol
InChI Key: DSATYEXTACNPQW-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives has shown significant antifungal abilities against various phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani (Zhang et al., 2016). Another study highlighted the synthesis of pyrazolopyrimidines with antibacterial activity, demonstrating their potential as antimicrobial agents (He et al., 2020).

Anticancer Properties

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity (Hafez et al., 2016). Another study described the design and synthesis of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, demonstrating potent in vitro growth inhibition of Mycobacterium tuberculosis (Sutherland et al., 2022).

Interaction with Proteins

Research on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) has provided insights into the binding mechanisms and potential drug delivery applications. Two water-soluble derivatives were studied for their antibacterial activity and interactions with BSA, indicating that these compounds could effectively quench the intrinsic fluorescence of BSA via a static quenching process (He et al., 2020).

Drug Delivery Systems

A study focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through the development of albumin nanoparticles and liposomes, aiming to enhance their solubility and bioavailability. This approach represents a promising strategy to advance the clinical application of these compounds as anticancer agents (Vignaroli et al., 2016).

Properties

IUPAC Name

5-chloro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSATYEXTACNPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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